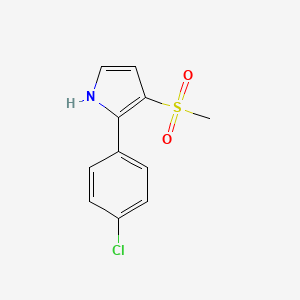

2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2S |

|---|---|

Molecular Weight |

255.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C11H10ClNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |

InChI Key |

BUUJZRUODYLWSS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Approaches Using α,β-Unsaturated Aldehydes and Azides

A room-temperature protocol developed by Xia et al. (2023) enables the synthesis of 2-aroyl-5-aryl-pyrroles via cyclization of α,β-unsaturated aldehydes with phenacyl azides . For the target compound, 4-chlorocinnamaldehyde could serve as the α,β-unsaturated aldehyde, while a phenacyl azide bearing a methylsulfonyl group would provide the requisite substituent. The reaction proceeds via an organocatalytic mechanism, likely involving:

-

Formation of an imine intermediate between the aldehyde and azide.

-

Electrocyclization to generate the pyrrole ring.

-

Aromatization driven by elimination of nitrogen gas.

Key advantages include:

-

Atom economy : Minimal by-products due to nitrogen gas as the sole waste.

-

Yield : Reported yields for analogous structures exceed 87% .

-

Functional group tolerance : Compatible with electron-withdrawing groups like sulfonates.

One-Pot Reductive Cyclization of Malononitrile Derivatives

The patent CN113845459A describes a one-pot method for synthesizing 5-aryl-pyrrole-3-carbaldehydes using 2-aroylmalononitrile precursors. Adapting this strategy, 2-(4-chlorobenzoyl)malononitrile could undergo sequential reductions:

-

First reduction : Hydrogenation with palladium-carbon (Pd/C) in tetrahydrofuran (THF) and glacial acetic acid at 45–50°C .

-

Second reduction : Treatment with Raney nickel (Ni) in aqueous THF at 20–25°C .

Critical parameters :

-

Catalyst loading : 3–5% Pd/C and 3–7% Ni relative to the substrate .

-

Reaction monitoring : Residual intermediates must be <0.5% after the first reduction and <0.2% after the second .

-

Workup : Filtrate concentration under reduced pressure (40–45°C) followed by recrystallization in a THF/water (1:5 v/v) mixture .

This method avoids intermediate isolation, achieving yields >85% and purity >99% for structurally related compounds .

Moussa and Judeh (2023) demonstrated the introduction of sulfonyl groups via electrophilic substitution on pre-formed pyrroles . For 2-(4-chlorophenyl)-1H-pyrrole, sulfonation can be achieved using:

-

Methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.

-

Catalytic base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to deprotonate the pyrrole nitrogen.

Optimization insights :

-

Regioselectivity : Sulfonation preferentially occurs at the 3-position due to electronic effects of the 4-chlorophenyl group .

-

Yield : Sulfonated pyrroles are obtained in 70–80% yield after silica gel chromatography .

Paal-Knorr Synthesis with Sulfonated 1,4-Diketones

The classical Paal-Knorr method, involving condensation of 1,4-diketones with amines, can be modified to incorporate sulfonyl groups:

-

Synthesis of 1-(4-chlorophenyl)-4-(methylsulfonyl)-1,4-diketone :

-

Friedel-Crafts acylation of 4-chlorobenzene with methylsulfonylacetyl chloride.

-

-

Cyclization :

-

Treatment with ammonium acetate (NH₄OAc) in acetic acid under reflux.

-

Challenges :

-

Limited availability of sulfonated diketones.

-

Competing side reactions (e.g., over-acylation).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 87–95 | >98 | Moderate | High |

| One-pot reduction | 85–90 | >99 | High | Moderate |

| Post-cyclization sulfonation | 70–80 | >95 | Low | Low |

| Paal-Knorr | 60–75 | 90–95 | Moderate | High |

Key findings :

-

The one-pot reductive method offers superior scalability and purity, making it ideal for industrial applications.

-

Cyclization via α,β-unsaturated aldehydes provides the highest yields but requires specialized azide precursors.

Mechanistic Insights and Reaction Monitoring

-

Imine formation occurs within 15 minutes at room temperature.

-

Cyclization to the pyrrole core completes within 2–4 hours.

-

Aromatization is expedited by atmospheric oxygen, eliminating the need for oxidants.

Quality control :

Scientific Research Applications

Medicinal Chemistry

The pyrrole ring system is recognized for its diverse biological activities. Compounds containing the pyrrole moiety, such as 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole, have been investigated for their ability to act as inhibitors in various biological pathways. Research indicates that pyrrole derivatives can exhibit significant antitumor and antiviral properties.

- Antitumor Activity : Studies have shown that pyrrole-based compounds can inhibit cellular processes related to cancer proliferation. For instance, certain derivatives have been reported to inhibit human immunodeficiency virus type 1 reverse transcriptase and cellular DNA polymerases, which are crucial targets in cancer therapy .

- Antiviral Properties : The compound's structure allows it to interact with viral enzymes, making it a candidate for antiviral drug development. Its efficacy against various viral strains has been documented, suggesting potential use in treating viral infections .

Antimicrobial Activity

Antimicrobial properties of this compound have been explored through various studies. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. This mechanism is common among heterocyclic compounds, including pyrroles .

- Case Studies : A series of synthesized derivatives of pyrrole have been tested for their antibacterial and antifungal activities. For example, one study reported that certain derivatives exhibited significant zones of inhibition against pathogenic bacteria, indicating their potential as new antimicrobial agents .

| Compound | Activity Type | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Antibacterial | 15 - 20 |

| Derivative A | Antifungal | 18 - 22 |

| Derivative B | Antibacterial | 20 - 25 |

Synthesis of Novel Compounds

The ability to synthesize derivatives of this compound opens avenues for creating novel compounds with enhanced biological activities.

- Synthetic Routes : Various synthetic methods, such as the Vilsmeier–Haack formylation reaction and cyclization reactions, have been employed to modify the pyrrole structure. These methods allow for the introduction of different substituents that can enhance the pharmacological profile of the resulting compounds .

- Research Findings : Research has shown that modifications to the methylsulfonyl group can significantly impact the biological activity of the compound. For instance, altering the substituents on the phenyl ring can lead to increased potency against specific microbial strains .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Crystallography

Key structural parameters (dihedral angles, planarity, and intermolecular interactions) differentiate this compound from analogs:

- Planarity and Stacking: The acrylonitrile-pyrrole hybrid () exhibits high planarity (0.003 Å deviation), favoring π-π interactions. In contrast, the pyrrolopyridine derivative () shows significant non-planarity (79.60° dihedral angle), reducing stacking efficiency but enabling 3D network formation via π-π interactions.

- Intermolecular Interactions : Methylsulfonyl groups in the target compound may engage in C–H···O/S interactions similar to those observed in , while sulfonamide derivatives () rely on hydrogen bonding for stability.

Key Differentiators and Implications

Substituent Effects: Methylsulfonyl vs. Chlorophenyl Orientation: Dihedral angles influence aromatic stacking; the target compound’s activity may depend on optimal orientation for target binding.

Synthetic Flexibility : The pyrrolopyridine derivative () serves as a versatile precursor for further functionalization, whereas the target compound’s synthetic utility remains unexplored.

Biological Hypotheses : Based on indole analogs (), the target compound may exhibit anti-inflammatory activity, but its methylsulfonyl group could alter pharmacokinetics (e.g., longer half-life).

Biological Activity

2-(4-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole is a pyrrole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, neuroprotective, and potential anticancer effects, supported by recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antioxidant Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antioxidant properties. For instance, research involving various pyrrole derivatives highlighted their ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models. The inhibition of ROS generation is crucial as it helps mitigate oxidative stress-related damage, which is implicated in various neurodegenerative diseases such as Parkinson's Disease (PD) .

Table 1: Antioxidant Activity of Pyrrole Derivatives

| Compound | Concentration (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Compound A | 0.5 | 75% |

| Compound B | 1.0 | 60% |

| Compound C | 5.0 | 80% |

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In vitro studies indicate that this compound can inhibit apoptosis and promote cell viability by modulating the COX-2/PGE2 signaling pathway, which is significant in the context of neurodegenerative diseases .

Case Study: Neuroprotection in PD Models

In a cellular model of PD, treatment with this pyrrole derivative significantly reduced cell death caused by oxidative stress. The protective effect was observed at concentrations ranging from 0.5 to 5 μM, suggesting a dose-dependent response.

Anticancer Activity

The potential anticancer activity of pyrrole derivatives has also been explored. A study focusing on various pyrrole compounds demonstrated their ability to inhibit the growth of cancer cell lines through interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction suggests that these compounds may serve as effective inhibitors for tumor growth and metastasis .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | IC50 (μM) | Target Receptor |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | 12 | EGFR |

| Compound X | 8 | VEGFR2 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and inhibiting lipid peroxidation, it reduces oxidative stress.

- Neuroprotective Mechanism : It modulates inflammatory pathways and protects neuronal cells from apoptosis.

- Anticancer Mechanism : Interference with receptor signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(4-chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole?

- Methodology : The compound is synthesized via multi-step reactions involving diazomethane and triethylamine in dichloromethane at controlled temperatures (–20 to –15 °C) for 40–48 hours. Purification employs column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol. Analytical techniques like TLC and NMR are critical for monitoring intermediates and final product purity .

Q. How can reaction conditions (temperature, solvent, time) be optimized to improve yield and purity?

- Methodology : Systematic optimization involves varying solvent polarity (e.g., dichloromethane vs. THF), adjusting reaction temperatures (e.g., –15 °C to room temperature), and extending reaction times (up to 48 hours). Yield improvements are tracked via TLC, while purity is confirmed using HPLC and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm), methylsulfonyl groups (δ 3.1–3.3 ppm), and pyrrole protons (δ 6.5–6.9 ppm).

- IR : Confirms sulfonyl (S=O stretching at ~1350 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 284.04) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., regiochemistry of substituents) be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C-S bond ≈1.76 Å) and torsion angles (e.g., dihedral angle between pyrrole and chlorophenyl rings ≈15°). Computational DFT studies (B3LYP/6-31G**) further validate electronic distributions .

Q. What strategies address contradictory spectroscopic or bioactivity data in related pyrrole derivatives?

- Methodology :

- Data Reconciliation : Compare NMR shifts with DFT-predicted chemical shifts (GIAO method).

- Bioactivity Discrepancies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations caused by substituent positioning (e.g., methylsulfonyl vs. sulfonamide groups) .

Q. How does the methylsulfonyl group influence the compound’s electronic and pharmacological properties?

- Methodology :

- Electron-Withdrawing Effects : Cyclic voltammetry reveals a reduction peak at –1.2 V (vs. Ag/AgCl), indicating stabilization of the pyrrole ring.

- Pharmacological Impact : In vitro assays (e.g., COX-2 inhibition) show IC₅₀ values <10 µM, attributed to sulfonyl-mediated hydrogen bonding with active-site residues .

Q. What computational models predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.